molecular formula C16H13N3O3 B2670230 (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-phenylacetate CAS No. 453552-48-2

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-phenylacetate

Cat. No.: B2670230
CAS No.: 453552-48-2
M. Wt: 295.298
InChI Key: SMODKDCYHCOFLQ-UHFFFAOYSA-N
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Description

(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-phenylacetate is a heterocyclic compound featuring a benzotriazinone core fused with a phenylacetate ester group. This structure combines a biologically active benzotriazinone moiety, known for its role in modulating G-protein-coupled receptors (e.g., GPR139), with a phenylacetate group that may influence pharmacokinetic properties such as lipophilicity and bioavailability .

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-15(10-12-6-2-1-3-7-12)22-11-19-16(21)13-8-4-5-9-14(13)17-18-19/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMODKDCYHCOFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-phenylacetate typically involves a multi-step process. One common method includes the condensation of 2-phenylacetic acid with a suitable benzotriazine precursor under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-phenylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzotriazine derivatives .

Scientific Research Applications

Medicinal Chemistry

This compound has shown potential in drug design and development due to its unique structural features that can interact with biological targets.

Anticancer Activity

Research indicates that derivatives of benzotriazine compounds exhibit promising anticancer properties. For instance, studies have demonstrated that certain benzotriazine derivatives can inhibit the growth of cancer cells while sparing non-tumorigenic cells. This selective toxicity is crucial for developing effective cancer therapies with minimal side effects .

Antimicrobial Properties

Benzotriazine derivatives, including (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-phenylacetate, have been investigated for their antimicrobial activity. The compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways makes it a candidate for further exploration as an antimicrobial agent .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in the formation of complex molecules.

Coupling Reagent

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-phenylacetate is utilized as a coupling reagent in peptide synthesis. It effectively suppresses racemization during fragment condensation, which is essential for maintaining the chirality of the synthesized peptides .

Case Studies and Research Findings

A detailed examination of various studies highlights the compound's versatility and efficacy:

StudyFindings
Thesis on N-Heterocycles Investigated several N-heterocyclic scaffolds for drug design; identified benzotriazine derivatives with potent anticancer activity against specific cell lines .
Antimicrobial Activity Research Demonstrated that certain benzotriazine derivatives possess significant antimicrobial properties against a range of pathogens .
Peptide Synthesis Applications Utilized as a coupling agent in synthesizing macrocyclic polyamines and nonapeptides; showed effectiveness in suppressing racemization .

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-phenylacetate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways involved depend on the specific enzyme and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzotriazinone Derivatives

Table 1: Structural and Functional Comparison
Compound Name Core Structure Functional Groups Biological Activity Reference
(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-phenylacetate Benzotriazinone + phenylacetate Ester, aromatic ring GPR139 modulation
Methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate Benzotriazinone + acetate Ester, shorter alkyl chain Not specified; purity 95%
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Benzoate + pyridazine Amino linker, pyridazine Anticancer/antiviral (inferred)

Key Observations :

  • Replacing the benzotriazinone core with a pyridazine ring (as in I-6230) shifts activity toward anticancer applications, highlighting the benzotriazinone’s unique role in receptor modulation .
Table 3: Activity Comparison of Benzotriazinone and Phenylacetate Derivatives
Compound Target/Activity Correlation/Strength Reference
(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-phenylacetate GPR139 modulation High (patented application)
Ethyl 2-phenylacetate Microbial volatile compound Strong correlation with C. boidinii
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) Unknown Structural analogue only

Critical Analysis :

  • The benzotriazinone-phenylacetate hybrid uniquely targets GPR139, a receptor implicated in neuropsychiatric disorders, whereas simpler phenylacetates (e.g., ethyl 2-phenylacetate) are associated with microbial metabolism .
  • The lack of activity data for I-6473 underscores the necessity of the benzotriazinone core for receptor binding .

Biological Activity

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-phenylacetate is a compound belonging to the benzotriazine family, which has garnered attention for its diverse biological activities. This article aims to comprehensively review the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound's structure can be represented as follows:

IUPAC Name (4oxo3,4dihydro1,2,3benzotriazin3yl)methyl2phenylacetate\text{IUPAC Name }(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl2-phenylacetate

Molecular Formula: C_{14}H_{13}N_{3}O_{3}

Molecular Weight: 273.27 g/mol

Antimicrobial Activity

Research indicates that derivatives of benzotriazine compounds exhibit significant antimicrobial properties. A study highlighted that several benzotriazinone derivatives demonstrated potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating strong efficacy against pathogens such as E. coli and S. aureus .

CompoundMIC (mg/mL)Target Bacteria
Compound A0.004E. coli
Compound B0.008S. aureus
Compound C0.006Staphylococcus epidermidis

Anti-inflammatory Properties

Benzotriazines have also been studied for their anti-inflammatory effects. The compound has shown promise in reducing inflammation markers in vitro and in vivo models. In particular, it inhibited the production of pro-inflammatory cytokines in macrophages .

Anticancer Activity

The anticancer potential of benzotriazine derivatives is noteworthy; they have been investigated for their ability to inhibit cancer cell proliferation. A series of studies reported that certain derivatives could reduce the growth of human cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The underlying mechanism involves the induction of apoptosis and cell cycle arrest .

The biological activities of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-phenylacetate can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation: It induces oxidative stress in target cells, leading to apoptosis.
  • Modulation of Signaling Pathways: The compound affects various signaling pathways related to inflammation and cell survival.

Case Studies

Several case studies have illustrated the effectiveness of benzotriazine derivatives:

  • Study on Antibacterial Effects : A clinical trial assessed the efficacy of a benzotriazine derivative in treating infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to standard treatments .
  • Anti-cancer Research : In a preclinical model using HepG2 cells, treatment with the compound resulted in a 70% reduction in cell viability after 48 hours compared to untreated controls .

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